REACTION_CXSMILES
|
[N:1]1[CH:5]=[C:4]([CH2:6][CH2:7][NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:12]=3[N:13]=2)[NH:3][CH:2]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+].N.CO>C(O)C.C1COCC1.C(OCC)(=O)C.C(Cl)Cl>[N:1]1[CH:5]=[C:4]([CH2:6][CH2:7][NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)[NH:3][CH:2]=1 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
N1=CNC(=C1)CCNC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow residue
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(=C1)CCNC=1SC2=C(N1)C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |